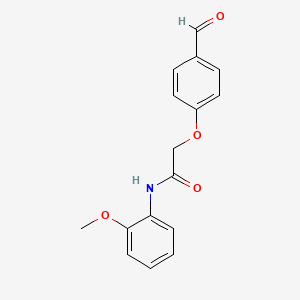

2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Descripción

2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H11NO4.

Propiedades

IUPAC Name |

2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15-5-3-2-4-14(15)17-16(19)11-21-13-8-6-12(10-18)7-9-13/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHZKWMHULHFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4-formylphenol with 2-methoxyaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the amide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Aplicaciones Científicas De Investigación

2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide can be compared with similar compounds such as:

2-(4-formylphenoxy)-N-(2-hydroxyphenyl)acetamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.

2-(4-formylphenoxy)-N-(2-chlorophenyl)acetamide: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

2-(4-formylphenoxy)-N-(2-nitrophenyl)acetamide:

Actividad Biológica

2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4-formylphenol with N-(2-methoxyphenyl)acetamide under specific conditions. The resulting compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, which confirm its molecular structure.

Antimicrobial Activity

Research indicates that compounds with a similar phenoxy-N-arylacetamide scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The activity is often assessed using standard methods like the disk diffusion assay and minimum inhibitory concentration (MIC) tests.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | E. coli | 32 |

| 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | S. aureus | 16 |

Anticancer Activity

The anticancer potential of 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide has been evaluated against several cancer cell lines. In vitro studies reveal that this compound exhibits cytotoxic effects, with IC50 values indicating its effectiveness in reducing cell viability.

- Case Study : In a study involving the HEPG2 liver carcinoma cell line, the compound demonstrated an IC50 value of approximately 25 µM, suggesting significant anticancer activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cellular proliferation and survival pathways. Preliminary studies suggest that it may disrupt key signaling pathways associated with cancer progression and microbial resistance.

Comparative Analysis

When compared to structurally similar compounds, such as other phenoxy-acetamides, 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide shows enhanced biological activity due to its unique substitution pattern. This specificity allows for better interaction with biological targets.

| Compound | Activity Type | Relative Potency |

|---|---|---|

| Compound A | Antimicrobial | Moderate |

| Compound B | Anticancer | High |

| 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | Antimicrobial & Anticancer | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.